3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one
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Overview
Description
3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone and is characterized by the presence of three methyl groups and a methylene group attached to the cyclohexene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of isophorone with formaldehyde, followed by dehydration to yield the desired product. The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Scientific Research Applications
3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethyl-6-methoxycarbonyl-2-cyclohexenone
- 3,5,5-Trimethyl-2-methoxycarbonyl-2-cyclohexenone
- 3,5,5-Trimethyl-1,2-cyclohexanedione
Uniqueness
3,5,5-Trimethyl-6-methylidenecyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylene group provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5,5-trimethyl-6-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-9(11)8(2)10(3,4)6-7/h5H,2,6H2,1,3-4H3 |
InChI Key |
YNFCLQKIJIQXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C)C(C1)(C)C |
Origin of Product |
United States |
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